

The Pharmacological Landscape of 9''-Methyl Salvianolate B: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 9''-Methyl salvianolate B

Cat. No.: B10821686

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Introduction

9''-Methyl salvianolate B is a naturally occurring phenolic acid, a methylated derivative of salvianolic acid B, isolated from the roots of *Salvia miltiorrhiza* (Danshen).[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, particularly cardiovascular conditions. While research into the broader extracts of *Salvia miltiorrhiza* and its primary active component, salvianolic acid B, is extensive, specific pharmacological data on **9''-Methyl salvianolate B** is currently limited. It is believed to possess antioxidant and anti-inflammatory properties, with potential therapeutic applications in cardiovascular and neurodegenerative diseases, though these areas remain largely exploratory.[1]

This technical guide provides a comprehensive overview of the known pharmacological effects of **9''-Methyl salvianolate B** and, due to the limited specific data, extrapolates potential activities based on the extensive research conducted on its parent compound, salvianolic acid B, and the related mixture, salvianolate. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Pharmacological Effects of 9''-Methyl Salvianolate B

Direct research on the pharmacological effects of **9''-Methyl salvianolate B** is still in its nascent stages. One study has indicated its potential as an anti-cancer agent. In glioblastoma cells, 9''-methyl lithospermate (an alternative name for **9''-Methyl salvianolate B**) was found to inhibit cellular proliferation, induce cell death, and inhibit cell migration. The study also noted

that these effects were enhanced when combined with the chemotherapeutic drug temozolomide.[2] However, detailed quantitative data and the underlying mechanisms of action for **9''-Methyl salvianolate B** have not yet been fully elucidated.

Pharmacological Effects of Salvianolic Acid B and Salvianolate

Given the structural similarity, the well-documented pharmacological activities of salvianolic acid B and salvianolate provide a strong foundation for understanding the potential of **9''-Methyl salvianolate B**. The following sections detail the key findings for these related compounds.

Cardioprotective Effects

Salvianolate and salvianolic acid B have demonstrated significant cardioprotective effects in numerous preclinical and clinical studies. Salvianolate for injection (SFI), a formulation primarily composed of salvianolic acid B, is approved for clinical use in China for the treatment of cardiovascular diseases.[3]

Table 1: Summary of Cardioprotective Effects of Salvianolate Injection in Acute Myocardial Infarction (AMI) Patients

Parameter	Effect	Quantitative Change	Reference
Major Adverse Cardiac Events (MACEs)	Reduction	RR = 0.34 (95% CI: 0.24 to 0.49, $p < 0.05$)	[3]
Creatine Kinase-MB (CK-MB)	Reduction	MD = -5.65 (95% CI: -9.55 to -1.76, $p < 0.05$)	[3]
Left Ventricular Ejection Fraction (LVEF)	Improvement	MD = 6.2 (95% CI: 4.82 to 7.57, $p < 0.05$)	[3]
C-reactive protein (CRP)	Reduction	MD = -6.17 (95% CI: -8.11 to -4.23, $p < 0.05$)	[3]
Malondialdehyde (MDA)	Reduction	MD = -1.95 (95% CI: -2.08 to -1.83, $p < 0.05$)	[3]
Endothelin-1 (ET-1)	Reduction	MD = -12.27 (95% CI: -17.13 to -7.40, $p < 0.05$)	[3]

RR: Risk Ratio; MD: Mean Difference; CI: Confidence Interval.

In a swine model of acute myocardial infarction, salvianolate was shown to inhibit cardiomyocyte apoptosis and improve heart function.[4]

- Animal Model: Young swines were used.
- Induction of AMI: The left anterior descending coronary artery was ligatured.
- Treatment Groups:
 - Untreated group: Administered 250 mL of 5% glucose saline.

- Low-dose salvianolate (LS) group: Administered 200 mg of salvianolate in 250 mL of 5% glucose saline.
- High-dose salvianolate (HS) group: Administered 400 mg of salvianolate in 250 mL of 5% glucose saline.
- Administration: Intravenous drip daily for 7 days.
- Endpoint: Myocardial apoptotic index was measured 4 weeks after the operation.[4]

Neuroprotective Effects

Salvianolate has shown promise in protecting against cerebral ischemia-reperfusion injury. Studies in rat models have demonstrated its ability to reduce infarct area and improve cognitive function.[5]

Table 2: Summary of Neuroprotective Effects of Salvianolate

Model	Effect	Quantitative Change	Signaling Pathway	Reference
Rat MCAO model	Reduced infarct area	12.9% (salvianolate) vs. 28.28% (model)	Inhibition of Caspase-3	[5]
T1DM + MCAO rats	Increased brain microvasculature and glucose uptake	-	Activation of Nrf2/HO-1	[6]

MCAO: Middle Cerebral Artery Occlusion; T1DM: Type 1 Diabetes Mellitus.

- Animal Model: Rats were used.
- Induction of Ischemia: Transient MCAO was performed.
- In Vitro Model: PC12 cells were subjected to oxygen-glucose deprivation (OGD).

- Treatment: Salvianolate was administered.
- Endpoints:
 - In vitro: Reactive oxygen species (ROS) levels and Caspase-3 signaling were measured.
 - In vivo: Infarct area and cognitive function were assessed.[5]

Anti-Cancer Effects of Salvianolic Acid B

Salvianolic acid B has been shown to inhibit the growth of various cancer cell lines and induce apoptosis.

Table 3: Anti-Cancer Activity of Salvianolic Acid B (SAB)

Cancer Cell Line	Effect	IC50 Value	Signaling Pathway	Reference
Ovarian cancer (SKOV3)	Antitumor potential, increased apoptosis, cell cycle blockage	45.6 $\mu\text{mol/L}$	Increased Caspase-3 expression	[7]
Colorectal cancer (HCT116, HT29)	Induced autophagy and apoptosis	-	Inhibition of AKT/mTOR	[7]
Hepatocellular carcinoma (SK-Hep-1, Bel-7404)	Inhibited growth, induced autophagy and apoptosis	-	Inhibition of AKT/mTOR	[7]
Breast cancer (MCF-7, MDA-MB-231)	Reduced proliferation	-	-	[7]
Retinoblastoma (HXO-RB44)	Induced apoptosis, blocked cell cycle at S-phase	-	Increased Caspase-3 expression	[7]

- Cell Lines: Various human cancer cell lines as listed in Table 3.
- Treatment: Cells were treated with different concentrations of salvianolic acid B.
- Assays:
 - Cell Viability: MTT assay to determine IC50 values.
 - Apoptosis: Flow cytometry analysis of Annexin V/PI stained cells, measurement of caspase activity.
 - Cell Cycle: Flow cytometry analysis of propidium iodide-stained cells.

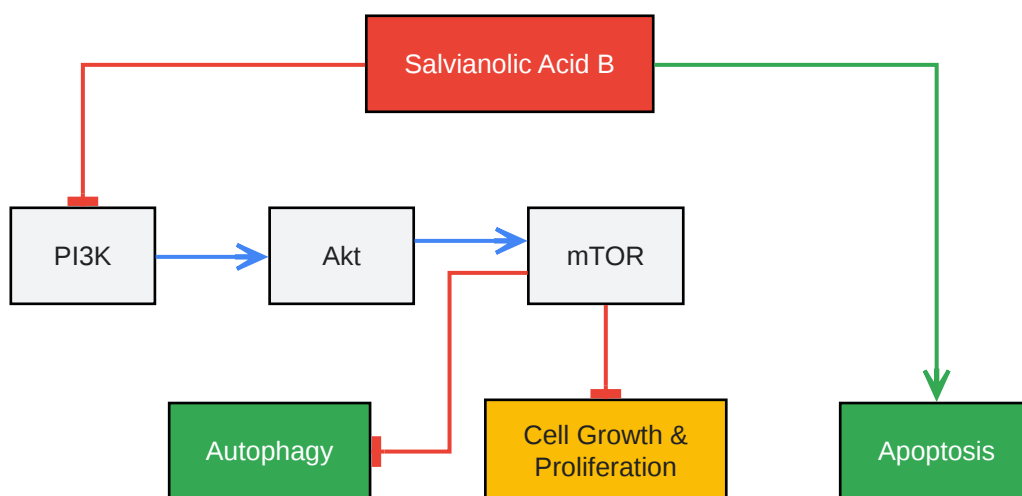
- Western Blot: To determine the expression levels of proteins in relevant signaling pathways (e.g., Akt, mTOR, Caspase-3).[7]

Signaling Pathways

The pharmacological effects of salvianolic acid B and salvianolate are mediated through the modulation of several key signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Salvianolic acid B has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[7]

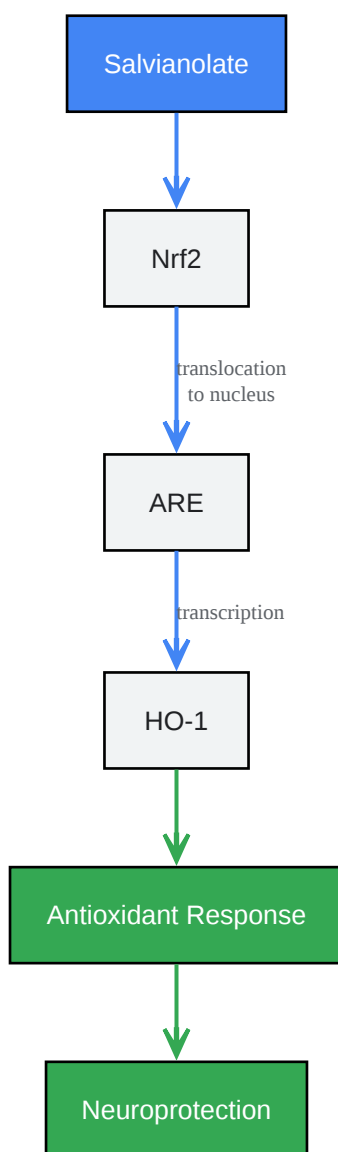


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Caption: PI3K/Akt/mTOR pathway inhibition by Salvianolic Acid B.

Nrf2/HO-1 Signaling Pathway in Neuroprotection

Salvianolate exerts neuroprotective effects in diabetic rats with cerebral ischemia by activating the Nrf2/HO-1 signaling pathway, which is a key regulator of antioxidant responses.[6]

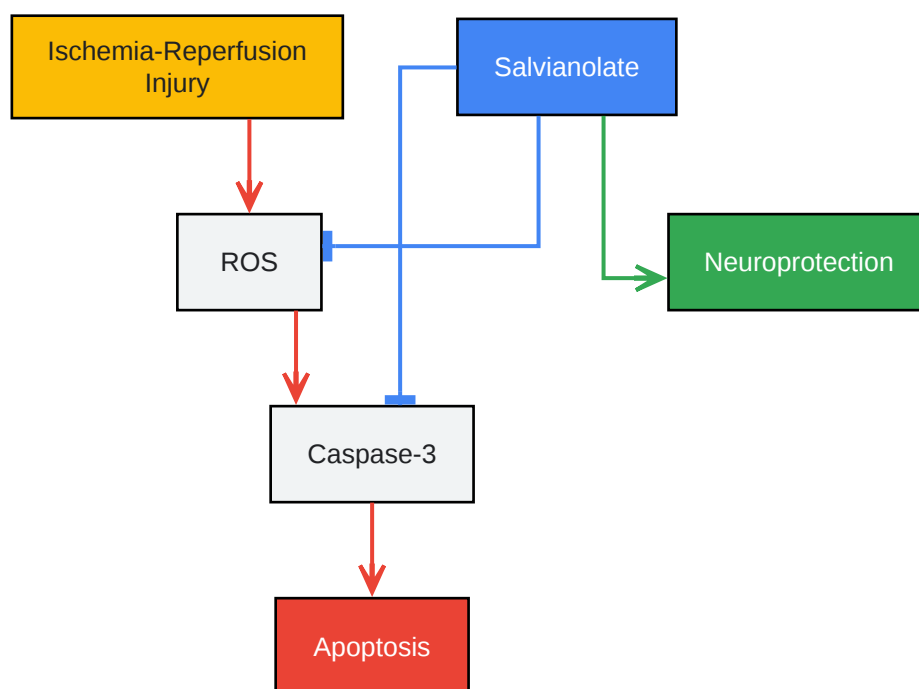


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Caption: Activation of the Nrf2/HO-1 pathway by Salvianolate.

Caspase-3 Signaling Pathway in Neuroprotection

Salvianolate has been shown to alleviate cerebral ischemia-reperfusion injury by inhibiting the Caspase-3 signaling pathway, a key mediator of apoptosis.[5]



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Caption: Inhibition of the Caspase-3 pathway by Salvianolate.

Conclusion

While **9''-Methyl salvianolate B** is a promising compound derived from a medicinally important plant, the current body of scientific literature on its specific pharmacological effects is limited. The extensive research on its parent compound, salvianolic acid B, and the related formulation, salvianolate, reveals a wide range of therapeutic activities, including potent cardioprotective, neuroprotective, and anti-cancer effects. These activities are mediated through the modulation of key signaling pathways involved in apoptosis, inflammation, and oxidative stress. Future research should focus on elucidating the specific pharmacological profile of **9''-Methyl salvianolate B** to determine if the methyl ester modification enhances its therapeutic potential and to delineate its precise mechanisms of action. This will be crucial for its potential development as a novel therapeutic agent.

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